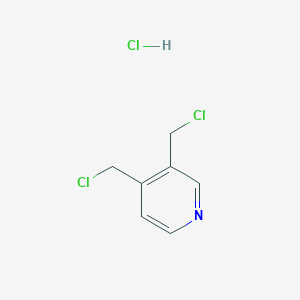

3,4-Bis(chloromethyl)pyridine hydrochloride

Description

Structural Identity and IUPAC Nomenclature

This compound exhibits a distinctive molecular architecture characterized by the presence of two chloromethyl functional groups attached to adjacent carbon atoms of the pyridine ring. The compound possesses the molecular formula C₇H₈Cl₃N, reflecting the incorporation of the hydrochloride salt form, which enhances its stability and handling characteristics. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, clearly indicating the positional arrangement of the substituents.

The molecular weight of 212.498 grams per mole establishes this compound within the range of medium-sized organic molecules suitable for various synthetic applications. The structural formula reveals a pyridine core with chloromethyl groups (-CH₂Cl) positioned at the 3 and 4 carbon atoms, creating a 1,2-disubstituted pattern on the heterocyclic ring. This specific arrangement generates a compound with enhanced reactivity due to the proximity of the two electrophilic centers.

The Chemical Abstracts Service registry number 27221-52-9 provides a unique identifier for this specific compound, distinguishing it from other chloromethylpyridine derivatives. The Simplified Molecular Input Line Entry System representation, expressed as ClCC(C=NC=C1)=C1CCl.Cl[H], accurately describes the molecular connectivity and includes the hydrochloride salt component. The standard International Chemical Identifier key MOXIJRNFBVTLBE-UHFFFAOYSA-N serves as another crucial identifier for database searches and chemical information retrieval.

The compound typically appears as a white to off-white crystalline solid with a melting point range of approximately 100-102 degrees Celsius. This physical characteristic contributes to its stability under ambient conditions and facilitates its handling in laboratory and industrial settings. The crystalline nature of the compound reflects the organized molecular packing enabled by intermolecular interactions between the pyridine nitrogen, chloromethyl groups, and the hydrochloride component.

Historical Development in Heterocyclic Chemistry

The development of this compound represents a significant milestone in the evolution of heterocyclic chemistry, particularly in the context of functionalized pyridine derivatives. The broader field of chloromethylation reactions, which underlies the synthesis of such compounds, traces its origins to pioneering work conducted in the late nineteenth century. The chloromethylation of aromatic compounds was first achieved in 1898 by Grassi and Maselli, who successfully obtained benzyl chloride through innovative synthetic methodologies.

The extension of chloromethylation techniques to heterocyclic systems, particularly pyridine derivatives, marked a crucial advancement in synthetic organic chemistry. The development of bis(chloromethyl)pyridine compounds emerged from the need for versatile building blocks capable of serving as intermediates in complex synthetic sequences. The specific 3,4-substitution pattern represents a strategic choice in molecular design, as it provides adjacent reactive sites that can participate in various cyclization and cross-coupling reactions.

The synthesis of 3,4-bis(chloromethyl)pyridine derivatives typically involves chloromethylation reactions utilizing formaldehyde and hydrochloric acid in the presence of catalytic systems such as zinc chloride. These methodologies have evolved to incorporate more sophisticated reaction conditions, including the use of continuous flow reactors for industrial-scale production, which allows for enhanced control over reaction parameters such as temperature and pressure.

The historical progression of chloromethylation chemistry reveals the importance of mechanistic understanding in developing effective synthetic routes. The chloromethylation process proceeds through the formation of chloromethyl intermediates that subsequently react with the pyridine substrate to yield the desired product. This mechanistic insight has enabled chemists to optimize reaction conditions and develop more efficient synthetic protocols for producing this compound and related compounds.

The incorporation of the hydrochloride salt form represents another significant development in the practical handling and application of these compounds. The hydrochloride salt enhances the stability and solubility characteristics of the parent compound, making it more suitable for storage, transportation, and use in subsequent synthetic transformations. This development reflects the broader trend in medicinal and synthetic chemistry toward optimizing the physical and chemical properties of active compounds through salt formation.

Positional Isomerism in Bis(chloromethyl)pyridine Derivatives

The field of bis(chloromethyl)pyridine derivatives exemplifies the profound impact of positional isomerism on chemical properties and synthetic utility. The pyridine ring system provides three distinct substitution patterns for bis(chloromethyl) derivatives: 2,6-positions, 3,4-positions, and 3,5-positions, each exhibiting unique chemical characteristics and applications. The 3,4-isomer represents a particularly interesting case study in positional effects, as the adjacent positioning of the chloromethyl groups creates opportunities for intramolecular interactions and cyclization reactions.

The 2,6-bis(chloromethyl)pyridine derivative, with the molecular formula C₇H₇Cl₂N, demonstrates significantly different properties compared to the 3,4-isomer. This compound, also available as a hydrochloride salt with the formula C₇H₈Cl₃N and molecular weight 212.498 grams per mole, features chloromethyl groups positioned symmetrically around the pyridine nitrogen. The 2,6-substitution pattern has found extensive application in the synthesis of fluorescent chemosensors and carbene pincer ligands, reflecting its ability to coordinate with metal centers through the nitrogen atom while providing reactive sites for further functionalization.

The 3,5-bis(chloromethyl)pyridine isomer presents another distinct substitution pattern, characterized by a meta-relationship between the chloromethyl groups. This compound, with CAS number 41711-38-0 and molecular formula C₇H₇Cl₂N, exhibits different reactivity patterns compared to both the 2,6- and 3,4-isomers. The molecular weight of 176.04 grams per mole for the free base form distinguishes it from the other isomers and reflects the absence of the hydrochloride salt in its standard form.

The comparative analysis of these positional isomers reveals fundamental principles governing structure-activity relationships in heterocyclic chemistry. The following table summarizes the key characteristics of the major bis(chloromethyl)pyridine isomers:

| Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| 2,6-Bis(chloromethyl)pyridine HCl | 55422-79-2 | C₇H₈Cl₃N | 212.498 | Symmetric |

| 3,4-Bis(chloromethyl)pyridine HCl | 27221-52-9 | C₇H₈Cl₃N | 212.498 | Adjacent |

| 3,5-Bis(chloromethyl)pyridine | 41711-38-0 | C₇H₇Cl₂N | 176.04 | Meta |

The adjacent positioning of chloromethyl groups in the 3,4-isomer creates unique opportunities for synthetic applications, particularly in the formation of fused ring systems and macrocyclic structures. The proximity of the reactive centers enables intramolecular cyclization reactions that are not readily accessible with the other isomers. This characteristic has made the 3,4-derivative particularly valuable as an alkylating agent and synthetic intermediate in pharmaceutical and agrochemical development.

The electronic effects of the different substitution patterns also contribute to the distinct chemical behaviors observed among these isomers. The 3,4-substitution pattern places both chloromethyl groups in positions that are neither ortho nor para to the pyridine nitrogen, resulting in intermediate electronic effects compared to the 2,6-isomer, where one group is ortho to nitrogen, and the 3,5-isomer, where both groups are meta to nitrogen. These electronic differences manifest in varying reactivity patterns, solubility characteristics, and stability profiles among the different positional isomers.

The synthetic accessibility of these different isomers varies considerably based on the chloromethylation methodology employed. The 3,4-isomer typically requires specific reaction conditions to achieve selective substitution at the desired positions, while the 2,6-isomer benefits from the directing effects of the pyridine nitrogen. Understanding these synthetic challenges and opportunities has been crucial in developing efficient routes to each specific isomer and optimizing their production for various applications.

Properties

IUPAC Name |

3,4-bis(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c8-3-6-1-2-10-5-7(6)4-9;/h1-2,5H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXIJRNFBVTLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27221-52-9 | |

| Record name | Pyridine, 3,4-bis(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27221-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Key Features:

- Reaction medium: Inert organic solvents such as toluene.

- Reagent ratio: Slight excess of thionyl chloride relative to the pyridyl carbinol.

- Conditions: Ambient to moderate temperatures (around 25–35°C).

- Product isolation: The chloromethylpyridine hydrochloride initially forms as an oily semi-solid, which crystallizes upon vacuum or nitrogen purge, facilitating filtration and purification.

- Yield and purity: High yields (~97%) with purity exceeding 99% by HPLC.

Representative Experimental Procedure:

- 3-pyridyl carbinol dissolved in toluene is slowly added to a stirred mixture of thionyl chloride and toluene at 25°C.

- After complete addition, the mixture is stirred for 1 hour at room temperature.

- Vacuum is applied for 2 hours to induce crystallization.

- The solid product is filtered, washed with toluene, and dried under vacuum.

| Parameter | Value |

|---|---|

| Pyridyl carbinol amount | 0.4 mol (43.66 g) |

| Thionyl chloride amount | 0.428 mol (50.96 g) |

| Solvent | Toluene (160 ml + 40 ml) |

| Reaction temperature | 23–35 °C |

| Reaction time | 1 hour stirring + 2 hours vacuum |

| Yield | 63.68 g (97.0%) |

| Purity (HPLC) | 99.8% area percent |

This method eliminates the need for preliminary formation of hydroxyalkyl pyridinium hydrochlorides, reducing hazardous gas evolution and reagent consumption, thus improving environmental and economic profiles.

Multi-Step Synthesis from 3,4-Dimethylpyridine

An alternative, more elaborate synthetic route starts from 3,4-dimethylpyridine (lutidine derivatives), involving the following steps:

- Oxidation of methyl groups to dicarboxylic acid derivatives using potassium permanganate under controlled temperature and acidic conditions.

- Esterification of the dicarboxylic acid with methanol under acidic catalysis to form methyl esters.

- Reduction of methyl esters to dihydroxymethylpyridine using sodium borohydride in the presence of Lewis acids such as aluminum chloride.

- Chlorination of dihydroxymethylpyridine with thionyl chloride to yield 3,4-bis(chloromethyl)pyridine hydrochloride.

Reaction Conditions and Parameters:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxidation | Potassium permanganate (1:2.1–2.3 molar ratio), 85–90°C, 30 min | pH adjusted to 3–4 with HCl |

| Esterification | Methanol (1:1.3 molar ratio), acidic conditions | Methyl pyridine-3,4-dicarboxylate formed |

| Reduction | Sodium borohydride (4–5 eq), Lewis acid catalyst (AlCl3), solvent THF:toluene (1:1) | Converts esters to dihydroxymethyl intermediates |

| Chlorination | Thionyl chloride (1.1–1.3 eq), inert solvent (toluene) | Produces bis(chloromethyl)pyridine hydrochloride |

This method offers high yields and mild reaction conditions but involves multiple steps and reagents, increasing complexity and cost.

Comparative Summary of Preparation Methods

| Preparation Route | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|

| Direct chlorination of pyridyl carbinol with thionyl chloride | Simplicity, high purity, fewer steps | Use of hazardous thionyl chloride | ~97% | >99% (HPLC) |

| Multi-step synthesis from 3,4-dimethylpyridine (oxidation → esterification → reduction → chlorination) | Allows starting from cheap raw materials | Multi-step, more reagents, longer time | High | High |

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.

Oxidation Reactions: Formation of pyridine carboxylic acids or aldehydes.

Reduction Reactions: Formation of methyl-substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

3,4-Bis(chloromethyl)pyridine hydrochloride is utilized as an intermediate in the synthesis of various APIs. Its chloromethyl groups enable it to act as a reactive site for further functionalization. For instance, it has been employed in the preparation of:

- Antimicrobial Agents : Compounds derived from 3,4-bis(chloromethyl)pyridine have shown activity against a range of bacterial strains.

- Anticancer Drugs : Some derivatives exhibit cytotoxic properties that are being explored for cancer treatment.

2. Case Study: Synthesis of Antiviral Compounds

A study demonstrated the use of this compound in synthesizing novel antiviral agents with enhanced efficacy against viral infections. The reaction conditions were optimized to improve yield and purity, showcasing its potential in drug discovery.

Material Science Applications

1. Polymer Chemistry

The compound has applications in polymer chemistry where it acts as a cross-linking agent. Its reactive chloromethyl groups facilitate the formation of networks in polymer matrices, enhancing mechanical properties and thermal stability.

2. Case Study: Development of Coatings

Research indicates that incorporating 3,4-bis(chloromethyl)pyridine into polymer formulations results in coatings with improved adhesion and resistance to environmental degradation. This application is crucial for industrial coatings and protective materials.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the derivatization of various analytes. Its ability to form stable derivatives allows for enhanced detection limits and specificity in chromatographic techniques.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antimicrobial and anticancer agents | High reactivity leading to diverse derivatives |

| Material Science | Cross-linking agent in polymers | Enhanced mechanical properties |

| Analytical Chemistry | Derivatization reagent | Improved detection limits |

Mechanism of Action

The mechanism of action of 3,4-Bis(chloromethyl)pyridine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophiles, such as DNA or proteins, leading to the formation of covalent bonds. This alkylation can result in the inhibition of biological processes, such as DNA replication and protein synthesis, making it useful in the development of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-bis(chloromethyl)pyridine hydrochloride with structurally related pyridine derivatives, focusing on molecular properties, reactivity, and applications. Data are synthesized from the provided evidence, emphasizing analogs like 3,5-bis(chloromethyl)pyridine hydrochloride and other chloromethyl-substituted pyridines.

Key Findings:

Reactivity Differences :

- This compound (hypothetical) and 3,5-bis(chloromethyl)pyridine hydrochloride have distinct substitution patterns, influencing their regioselectivity in reactions. The 3,4-isomer may exhibit steric hindrance due to adjacent chloromethyl groups, whereas the 3,5-isomer allows for more accessible reactive sites.

- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride includes methoxy groups, which enhance solubility in polar solvents compared to purely chlorinated analogs.

Hazard Profiles :

- Chloromethylpyridines generally pose risks of skin/eye corrosion (H314) and acute toxicity (H302). For example, 3,5-bis(chloromethyl)pyridine hydrochloride requires stringent handling (P280: wear protective gloves) .

Synthetic Utility :

- Compounds like 3,5-bis(chloromethyl)pyridine hydrochloride (>95% purity) are used as HPLC standards , while methoxy-containing analogs (e.g., 2-chloromethyl-3,4-dimethoxypyridine) are tailored for metal-ligand coordination .

Biological Activity

3,4-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. This article synthesizes existing research findings, case studies, and data on its biological effects, including antibacterial and cytotoxic properties.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHClN·HCl

- Molecular Weight : 176.04 g/mol

- Appearance : White to off-white solid

The compound features a pyridine ring with two chloromethyl groups at the 3 and 4 positions, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating significant potential for development as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains were determined, showcasing its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a lead in the development of new antibiotics, particularly in an era of rising antibiotic resistance.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound possesses cytotoxic properties. For instance, studies using human cancer cell lines revealed that this compound can induce apoptosis in a dose-dependent manner.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be useful in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with cellular targets. It has been proposed that the chloromethyl groups facilitate nucleophilic attack by cellular components, leading to disruption of cellular function and induction of apoptosis.

Case Studies

-

Case Study on Antibacterial Activity :

A study assessed the antibacterial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with the compound at MIC concentrations. -

Case Study on Cytotoxic Effects :

In vitro studies on breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in increased levels of reactive oxygen species (ROS), indicating oxidative stress as a potential mechanism for its cytotoxic effects.

Q & A

Q. How can researchers optimize the synthesis of 3,4-Bis(chloromethyl)pyridine hydrochloride to improve yield and purity?

Methodological Answer: The synthesis typically involves chlorination of pyridine derivatives under controlled conditions. Key optimization steps include:

- Temperature Control: Maintaining reaction temperatures between 40–60°C to minimize side reactions like over-chlorination .

- Solvent Selection: Using aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution efficiency at the chloromethyl groups .

- Purification: Column chromatography or recrystallization from ethanol-water mixtures to isolate the product with >95% purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR to verify substituent positions on the pyridine ring (e.g., δ 4.6 ppm for chloromethyl protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks at m/z 198.5 (CHClN·HCl) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated byproducts .

- Waste Disposal: Segregate halogenated waste and neutralize residual acidity with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the regiochemical positioning of chloromethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric and Electronic Effects: The 3,4-positions create steric hindrance, slowing bimolecular nucleophilic substitution (S2) compared to mono-substituted analogs. However, the electron-withdrawing pyridine ring enhances electrophilicity, favoring S1 pathways in polar solvents .

- Comparative Studies: Isomers like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 127337-60-4) show reduced reactivity due to steric shielding from methyl/methoxy groups .

Q. What strategies can resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Dose-Dependent Effects: Re-evaluate cytotoxicity assays (e.g., MTT or resazurin-based viability tests) across a broader concentration range (1–100 µM) to identify threshold effects .

- Structural Confirmation: Cross-validate compound identity via X-ray crystallography or 2D NMR, as impurities (e.g., mono-chlorinated byproducts) may skew biological data .

- Mechanistic Studies: Use knockout models (e.g., enzyme inhibitors) to isolate pathways affected by the compound, distinguishing direct vs. indirect effects .

Q. How can researchers design experiments to study the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen/air atmospheres (heating rate: 10°C/min) to identify decomposition thresholds (>200°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze evolved gases during pyrolysis to detect hazardous byproducts like HCl or chlorinated hydrocarbons .

- Kinetic Modeling: Apply the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition, informing safe storage conditions .

Comparative and Mechanistic Questions

Q. How does this compound compare to its structural analogs in catalytic applications?

Methodological Answer:

- Catalytic Activity: The compound’s dual chloromethyl groups enable bifunctional catalysis (e.g., alkylation and acid activation), outperforming mono-functional analogs like 2-chloromethylpyridine in Suzuki-Miyaura couplings .

- Substrate Scope: Test reactivity with diverse nucleophiles (e.g., amines, thiols) to map selectivity trends, leveraging its unique steric profile .

Q. What mechanistic insights explain the compound’s antimicrobial activity against Gram-positive vs. Gram-negative bacteria?

Methodological Answer:

- Membrane Permeability: Use fluorescence assays (e.g., propidium iodide uptake) to correlate activity with cell wall disruption, more effective in Gram-positive bacteria due to thinner peptidoglycan layers .

- Resistance Studies: Screen for efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance efficacy against Gram-negative strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.